![molecular formula C7H3ClN4 B1451590 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile CAS No. 944388-93-6](/img/structure/B1451590.png)
6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile
Overview
Description
6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C7H3ClN4 and its molecular weight is 178.58 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds in the imidazo[4,5-c]pyridine class have been found to interact with various targets such as gaba a receptors , enzymes involved in carbohydrate metabolism , and components of the immune system .
Mode of Action
Related imidazo[4,5-c]pyridine compounds have been reported to act as positive allosteric modulators of gaba a receptors . This suggests that they may enhance the activity of these receptors, leading to increased inhibitory neurotransmission.
Result of Action
Based on the known actions of similar compounds, it can be inferred that the compound may have significant effects on cellular function, potentially influencing processes such as neurotransmission and immune response .
Biochemical Analysis
Biochemical Properties
6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile plays a crucial role in various biochemical reactions. It has been identified as a potent and selective inhibitor of cathepsin S, an enzyme involved in the degradation of proteins within lysosomes . This interaction is significant because cathepsin S is implicated in several pathological conditions, including cancer and autoimmune diseases. The compound binds to the active site of cathepsin S, inhibiting its proteolytic activity and thereby modulating the degradation of intracellular proteins . Additionally, this compound has shown interactions with other enzymes involved in carbohydrate metabolism, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by disrupting mitochondrial function and activating caspases . It also influences cell signaling pathways, particularly the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which plays a pivotal role in inflammation and immune responses . Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to altered cellular metabolism and reduced proliferation of cancerous cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of cathepsin S, forming a stable complex that inhibits the enzyme’s activity . This binding interaction involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, this compound has been shown to inhibit other enzymes, such as glucosamine-6-phosphate synthase, which is involved in fungal cell wall synthesis . This inhibition disrupts the synthesis of essential biomolecules, leading to the death of fungal cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods . In in vitro studies, the effects of this compound on cellular function have been shown to be sustained over time, with prolonged exposure leading to increased apoptosis and reduced cell proliferation . In in vivo studies, the compound has demonstrated long-term efficacy in reducing tumor growth in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms, and it accumulates in lysosomes, where it exerts its inhibitory effects on cathepsin S . Additionally, the compound’s distribution within tissues is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
This compound is primarily localized within lysosomes, where it inhibits the activity of cathepsin S . This subcellular localization is facilitated by specific targeting signals that direct the compound to lysosomal compartments . The compound’s activity within lysosomes is crucial for its therapeutic effects, as it modulates the degradation of intracellular proteins and influences cellular homeostasis .
Biological Activity
6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile (CAS No. 944388-93-6) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a chloro-substituted imidazopyridine core with a carbonitrile functional group, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of imidazo[4,5-C]pyridine exhibit significant antimicrobial properties. A study highlighted the enhanced activity of compounds with chlorine substitutions against both Gram-positive and Gram-negative bacteria. The presence of chlorine at the para position notably increased efficacy against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | Staphylococcus aureus | 0.5 µg/mL |
2 | Escherichia coli | 1.0 µg/mL |
3 | Pseudomonas aeruginosa | 2.0 µg/mL |
Anticancer Activity
The compound has shown potential as an anticancer agent through its ability to inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. In vitro studies demonstrated that certain derivatives exhibited IC50 values as low as 8.6 nM against various cancer cell lines, indicating strong cytotoxicity .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (nM) |
---|---|---|
A | MDA-MB-468 | 8.6 |
B | SW-620 | 10.5 |
C | A549 | 12.0 |
Enzyme Inhibition
This compound has been identified as a potent inhibitor of cathepsin S, an enzyme implicated in various diseases including cancer and autoimmune disorders. Its mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction .
Table 3: Enzyme Inhibition Potency
Enzyme | Compound | IC50 (µM) |
---|---|---|
Cathepsin S | A | 0.025 |
Cathepsin K | B | 0.831 |
The biological activity of this compound is attributed to its structural features that facilitate interactions with biological targets. The imidazopyridine moiety allows for hydrogen bonding and π-π stacking interactions with enzymes and receptors, while the carbonitrile group may participate in additional binding interactions that enhance potency .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various imidazo[4,5-C]pyridine derivatives against clinical isolates of bacteria. The results demonstrated that compounds with electron-withdrawing groups significantly improved antibacterial activity compared to their unsubstituted counterparts .
- Cancer Treatment : A series of studies on PARP inhibitors derived from imidazo[4,5-C]pyridine showed promising results in enhancing the sensitivity of cancer cells to chemotherapy agents like temozolomide . This combination therapy approach could lead to more effective treatment regimens for resistant cancer types.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the efficacy of imidazo[4,5-C]pyridine derivatives as anticancer agents. Research indicates that compounds within this class can inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms in cancer cells. For instance, Zhu et al. reported that certain derivatives exhibited strong PARP inhibitory activity, enhancing the sensitivity of tumor cells to chemotherapy agents like temozolomide . The compound 6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile has shown promise in inhibiting growth in various human tumor cell lines, suggesting its potential as a novel therapeutic agent in oncology.
Antimicrobial Properties
The antimicrobial activity of imidazo[4,5-C]pyridine derivatives has been well-documented. A study demonstrated that these compounds exhibit increased activity against both Gram-positive and Gram-negative bacteria when specific substitutions are made to their structure. The presence of chlorine at the para position of phenyl groups significantly enhances antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . This makes this compound a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of cathepsin S, an enzyme implicated in various diseases including cancer and autoimmune disorders. Studies have shown that analogues of this compound effectively inhibit cathepsin S both in vitro and in vivo, demonstrating its potential for therapeutic applications targeting proteolytic enzymes involved in disease progression . The stable thio-trapping nitrile warhead present in these compounds contributes to their selectivity and potency.
Synthesis and Structure-Activity Relationships
The synthesis of this compound has been explored through various methodologies, including environmentally friendly approaches that utilize water as a solvent. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the imidazo-pyridine ring can significantly impact biological activity. For example, substituents at the C3 and C5 positions have been shown to enhance or diminish potency against target enzymes and pathogens .
Case Study 1: Cancer Treatment
In a clinical study involving breast cancer treatment, derivatives of this compound were combined with standard chemotherapy regimens. The results indicated a marked increase in tumor cell growth inhibition compared to chemotherapy alone, underscoring the potential for these compounds to serve as adjunct therapies in cancer treatment.
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of imidazo[4,5-C]pyridine derivatives against HIV. Compounds were tested for their ability to inhibit HIV replication in cell cultures. Results showed moderate to good antiviral activity, suggesting that these derivatives could be further developed into antiviral agents targeting HIV and possibly other viruses .
Properties
IUPAC Name |
6-chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-1-4-7(11-3-10-4)5(2-9)12-6/h1,3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDENKPYKHHGLOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)C#N)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669043 | |
Record name | 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944388-93-6 | |
Record name | 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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